
3,3,4,4,4-Pentafluoro-2-hydroxybutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid is a fluorinated organic compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid typically involves the fluorination of suitable precursors under controlled conditions. One common method is the reaction of 3,3,4,4,4-Pentafluoro-1-butanol with oxidizing agents to introduce the hydroxyl group at the desired position . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid may involve large-scale fluorination processes using advanced equipment and technology. The process is optimized to achieve maximum efficiency and cost-effectiveness while maintaining strict safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as ketones, carboxylic acids, amines, and halogenated compounds
Scientific Research Applications
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical and chemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluoro-1-butanol: A related compound with similar fluorination but different functional groups.
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid: Another fluorinated compound with additional methylphenyl substitution.
Uniqueness
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C4H3F5O3 |
|---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-2-hydroxybutanoic acid |
InChI |
InChI=1S/C4H3F5O3/c5-3(6,4(7,8)9)1(10)2(11)12/h1,10H,(H,11,12) |
InChI Key |
JNTFGUKXIMXLRS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)

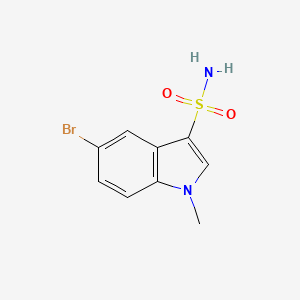
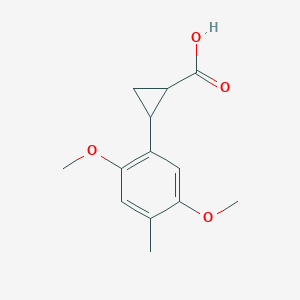
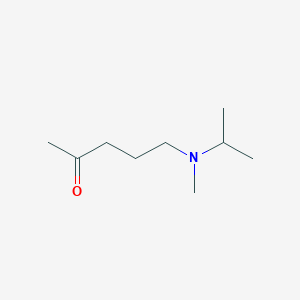
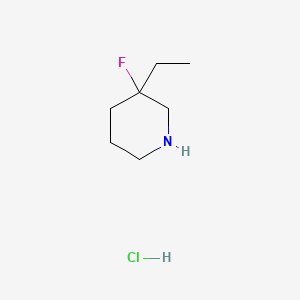
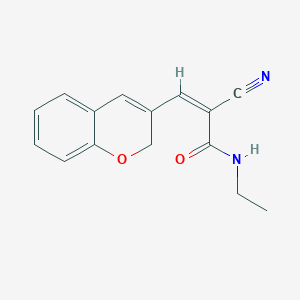

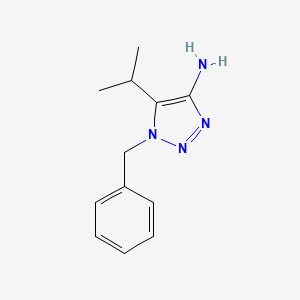

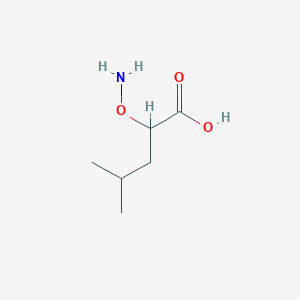
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)
